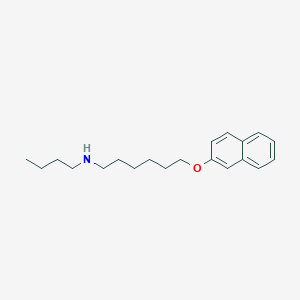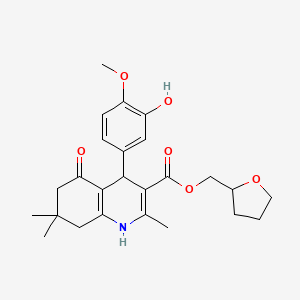![molecular formula C23H15FO3 B5111853 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone, also known as FPhNQ, is a synthetic compound that belongs to the naphthoquinone family. It has been widely studied for its potential applications in the field of medicinal chemistry, specifically for its antioxidant and anticancer properties.
作用機序
The mechanism of action of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone is not fully understood. However, it is believed that the compound exerts its antioxidant and anticancer effects by inhibiting the activity of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can inhibit the proliferation of breast cancer cells and induce apoptosis in these cells. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have a protective effect against oxidative stress in cells. In vivo studies have also demonstrated that 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to be relatively stable under normal laboratory conditions. However, one of the limitations of using 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
将来の方向性
There are a number of future directions for research on 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone. One area of research could focus on elucidating the compound's mechanism of action, which could help to identify potential targets for drug development. Additionally, further studies could be conducted to investigate the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, studies could be conducted to investigate the potential use of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone as a chemopreventive agent, as it has been shown to exhibit anticancer properties.
合成法
The synthesis of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can be achieved through a multi-step reaction process. The first step involves the reaction of 4-fluorobenzyl chloride with benzene in the presence of a base to form 4-fluorophenylphenylmethane. The second step involves the reaction of 4-fluorophenylphenylmethane with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst to form 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone. The yield of this reaction is typically around 50%.
科学的研究の応用
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have anticancer properties, specifically against breast cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
特性
IUPAC Name |
3-[(4-fluorophenyl)-phenylmethyl]-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)20-21(25)17-8-4-5-9-18(17)22(26)23(20)27/h1-13,19,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGIQQFYBHXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)-phenylmethyl]-4-hydroxynaphthalene-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)